molecular formula C12H13BrO3 B596550 6-(4-Bromophenyl)-4-oxohexanoic acid CAS No. 1263282-83-2

6-(4-Bromophenyl)-4-oxohexanoic acid

Cat. No. B596550
CAS RN: 1263282-83-2
M. Wt: 285.137
InChI Key: WFQOANXIUFLILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-4-oxohexanoic acid, also known as BPHA, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid tryptophan and is commonly used as a building block for the synthesis of various peptides and proteins. BPHA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-4-oxohexanoic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of tryptophan, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). 6-(4-Bromophenyl)-4-oxohexanoic acid has also been found to have antioxidant properties, and to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects
6-(4-Bromophenyl)-4-oxohexanoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. 6-(4-Bromophenyl)-4-oxohexanoic acid has also been found to have anti-inflammatory properties, and to inhibit the production of pro-inflammatory cytokines. In addition, 6-(4-Bromophenyl)-4-oxohexanoic acid has been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Bromophenyl)-4-oxohexanoic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of various peptides and proteins, and as a fluorescent probe for the detection of reactive oxygen species. 6-(4-Bromophenyl)-4-oxohexanoic acid also has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. However, one limitation of using 6-(4-Bromophenyl)-4-oxohexanoic acid is that it can be difficult to synthesize, and may require specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 6-(4-Bromophenyl)-4-oxohexanoic acid. One area of interest is the development of new methods for synthesizing 6-(4-Bromophenyl)-4-oxohexanoic acid, which could make it more accessible to researchers. Another area of interest is the study of the mechanisms underlying the various biochemical and physiological effects of 6-(4-Bromophenyl)-4-oxohexanoic acid, which could lead to the development of new therapies for diseases such as cancer and Alzheimer's disease. Finally, the development of new derivatives of 6-(4-Bromophenyl)-4-oxohexanoic acid could lead to the discovery of new compounds with even more potent effects.

Synthesis Methods

6-(4-Bromophenyl)-4-oxohexanoic acid can be synthesized through a variety of methods, including the reaction of 4-bromobenzoyl chloride with L-tryptophan methyl ester, followed by hydrolysis and decarboxylation. Other methods include the reaction of 4-bromobenzoyl chloride with L-tryptophan in the presence of a base, or the reaction of L-tryptophan with 4-bromobenzoyl isocyanate.

Scientific Research Applications

6-(4-Bromophenyl)-4-oxohexanoic acid is widely used in scientific research as a building block for the synthesis of various peptides and proteins. It is also used as a fluorescent probe for the detection of reactive oxygen species, and as a substrate for the study of enzymes involved in the metabolism of tryptophan. 6-(4-Bromophenyl)-4-oxohexanoic acid has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

properties

IUPAC Name

6-(4-bromophenyl)-4-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-2,4-5H,3,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQOANXIUFLILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677428
Record name 6-(4-Bromophenyl)-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263282-83-2
Record name 6-(4-Bromophenyl)-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.